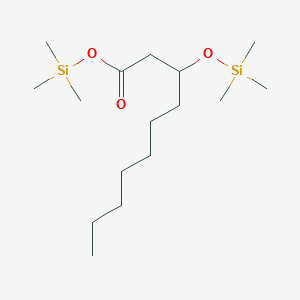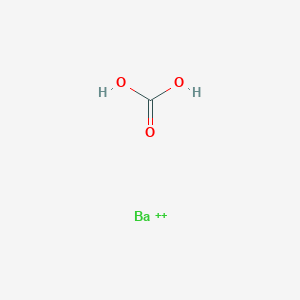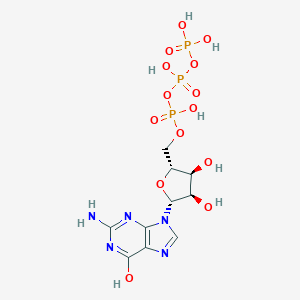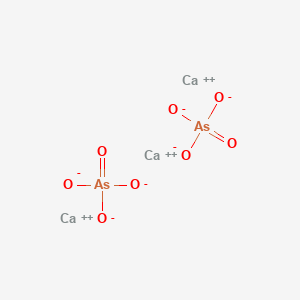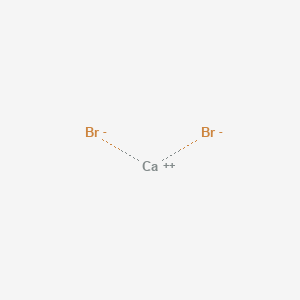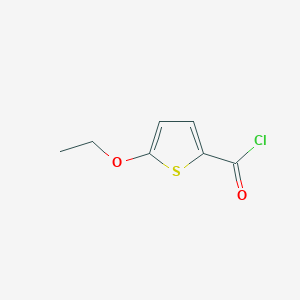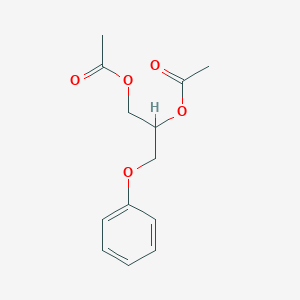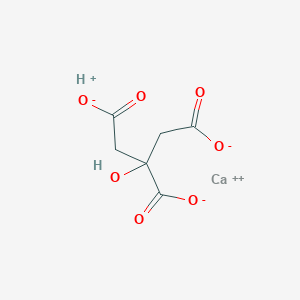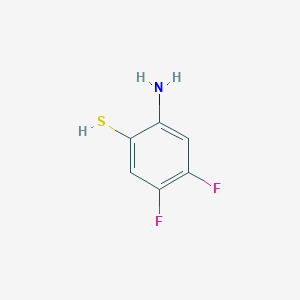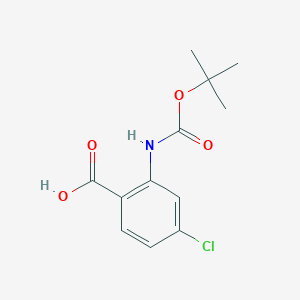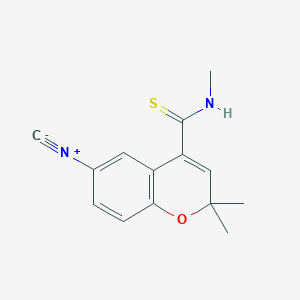
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is not fully understood, but it is believed to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in cell signaling and membrane remodeling. By inhibiting PC-PLC, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is thought to disrupt the normal functioning of cells, leading to the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied and its effects on various cell types and signaling pathways are well-characterized. However, one limitation of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is its potential toxicity, particularly at higher concentrations. Researchers must carefully consider the appropriate dosage and exposure time when using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide and its effects on various cell types and signaling pathways. Finally, the development of new and more potent inhibitors of PC-PLC may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate to form a diethyl acetal, which is then treated with methylamine and thiourea to produce the final product. The yield of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is typically around 50%, and the compound can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
CAS-Nummer |
134122-04-6 |
|---|---|
Produktname |
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Molekularformel |
C14H14N2OS |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
6-isocyano-N,2,2-trimethylchromene-4-carbothioamide |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)8-11(13(18)16-4)10-7-9(15-3)5-6-12(10)17-14/h5-8H,1-2,4H3,(H,16,18) |
InChI-Schlüssel |
IJJQJYBKDNNXRJ-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
Kanonische SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
Synonyme |
6-CDBTC 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



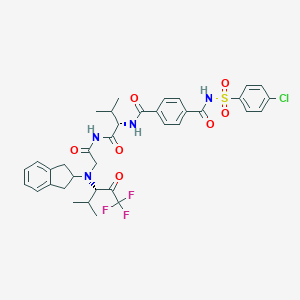
![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)

